molecular formula C12H6F3NO B11873753 1-Cyano-5-(trifluoromethoxy)naphthalene

1-Cyano-5-(trifluoromethoxy)naphthalene

Katalognummer: B11873753
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: GROFLCGJQJXTEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyano-5-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to the naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-Cyano-5-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the trifluoromethoxylation of a cyano-substituted naphthalene derivative. This can be achieved using trifluoromethoxylating reagents under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-Cyano-5-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethoxy groups can be replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyano-5-(trifluoromethoxy)naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Cyano-5-(trifluoromethoxy)naphthalene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-Cyano-5-(trifluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as:

The presence of the trifluoromethoxy group in this compound imparts unique electronic properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C12H6F3NO

Molekulargewicht

237.18 g/mol

IUPAC-Name

5-(trifluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H

InChI-Schlüssel

GROFLCGJQJXTEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.